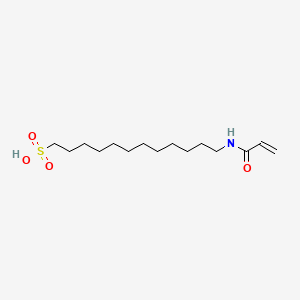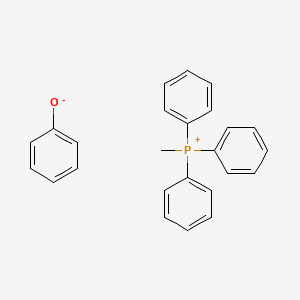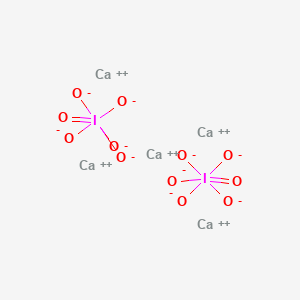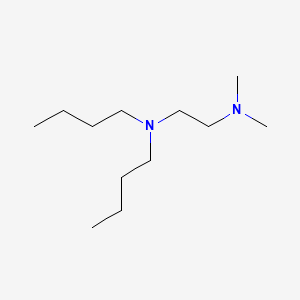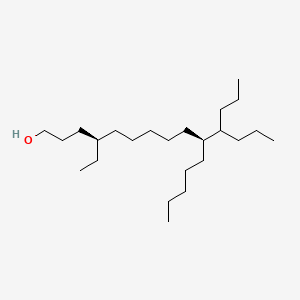
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol is a complex organic compound characterized by its unique stereochemistry and long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a corresponding ketone or aldehyde precursor. The reaction conditions often include the use of chiral catalysts or reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various stereoisomers.
Aplicaciones Científicas De Investigación
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique stereochemistry of the compound. The pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can be compared to other long-chain alcohols and chiral molecules.
- Similar compounds include (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-2-ol and (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-3-ol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the length of its carbon chain
Propiedades
Fórmula molecular |
C24H50O |
|---|---|
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol |
InChI |
InChI=1S/C24H50O/c1-5-9-11-19-24(23(15-6-2)16-7-3)20-13-10-12-17-22(8-4)18-14-21-25/h22-25H,5-21H2,1-4H3/t22-,24+/m1/s1 |
Clave InChI |
HFBXGXCNZXMVOT-VWNXMTODSA-N |
SMILES isomérico |
CCCCC[C@@H](CCCCC[C@@H](CC)CCCO)C(CCC)CCC |
SMILES canónico |
CCCCCC(CCCCCC(CC)CCCO)C(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



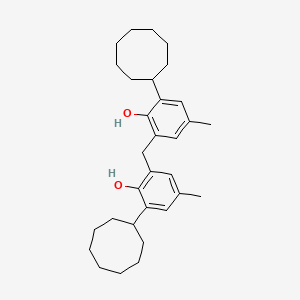
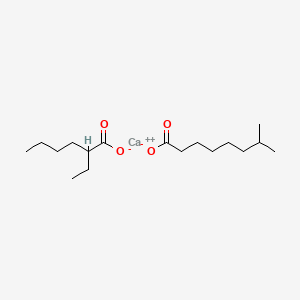
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)

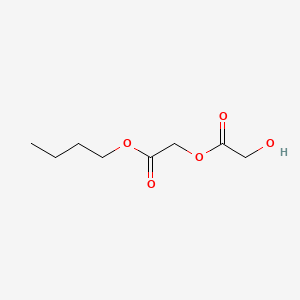

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
